Methyl 5-chloro-3-iodo-2-methylbenzoate
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Overview
Description
Methyl 5-chloro-3-iodo-2-methylbenzoate: is an organic compound with the molecular formula C9H8ClIO2 and a molecular weight of 310.52 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of chlorine, iodine, and methyl ester functional groups. It is commonly used in various chemical reactions and scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-iodo-2-methylbenzoate typically involves the esterification of 5-chloro-3-iodo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone for halogen exchange.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Derivatives with different halogens or functional groups.
Reduction: Methyl 5-chloro-3-iodo-2-methylbenzyl alcohol.
Oxidation: Methyl 5-chloro-3-iodo-2-methylbenzoic acid.
Scientific Research Applications
Methyl 5-chloro-3-iodo-2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of chlorine and iodine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- Methyl 5-chloro-2-iodo-3-methylbenzoate
- Methyl 3-chloro-5-iodo-2-methylbenzoate
- Methyl 3-iodo-4-methylbenzoate
Comparison: Methyl 5-chloro-3-iodo-2-methylbenzoate is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
Molecular Formula |
C9H8ClIO2 |
---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
methyl 5-chloro-3-iodo-2-methylbenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
InChI Key |
DDEGHBXSDBUBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)C(=O)OC |
Origin of Product |
United States |
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